3-(2,4-dichlorophenoxy)-N-methylpropan-1-amine
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Overview
Description
3-(2,4-dichlorophenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a 2,4-dichlorophenoxy group attached to a propan-1-amine backbone. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenoxy)-N-methylpropan-1-amine typically involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate. This intermediate is then reacted with N-methylpropan-1-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of catalysts and continuous flow reactors may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of chlorinated oxides.
Reduction: Formation of dechlorinated amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(2,4-dichlorophenoxy)-N-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It disrupts the normal growth processes of plants by causing uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and transporters, which are involved in the regulation of plant growth and development.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine substitution.
Methyl 2,4-dichlorophenoxyacetate: A methyl ester derivative of 2,4-D.
Uniqueness
3-(2,4-dichlorophenoxy)-N-methylpropan-1-amine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This substitution enhances its herbicidal activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)-N-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMIWTKVNCPVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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